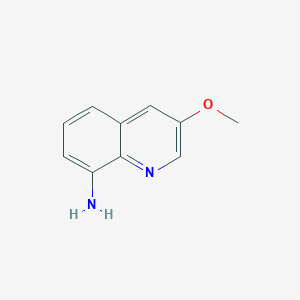

3-Methoxyquinolin-8-amine

CAS No.: 1071218-86-4

Cat. No.: VC4438928

Molecular Formula: C10H10N2O

Molecular Weight: 174.203

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1071218-86-4 |

|---|---|

| Molecular Formula | C10H10N2O |

| Molecular Weight | 174.203 |

| IUPAC Name | 3-methoxyquinolin-8-amine |

| Standard InChI | InChI=1S/C10H10N2O/c1-13-8-5-7-3-2-4-9(11)10(7)12-6-8/h2-6H,11H2,1H3 |

| Standard InChI Key | MCGQOAXQZYTWGW-UHFFFAOYSA-N |

| SMILES | COC1=CN=C2C(=C1)C=CC=C2N |

Introduction

Chemical Identity and Structural Characteristics

3-Methoxyquinolin-8-amine (C₁₀H₁₀N₂O) is a quinoline derivative featuring a methoxy group at the 3-position and an amine group at the 8-position. Its molecular weight is 174.2 g/mol, identical to its 5- and 6-methoxy isomers . Key structural distinctions arise from the electronic effects of methoxy placement:

-

Positional isomerism: The 3-methoxy group induces unique electronic perturbations compared to 5- or 6-substituted analogues. Meta-substitution typically reduces resonance stabilization of the quinoline ring system, potentially altering reactivity in C–H activation or metal coordination .

-

Tautomerism: Like other 8-aminoquinolines, protonation equilibria between the amine and imine forms may influence solubility and biological activity .

Comparative data for related compounds:

Synthetic Methodologies

While no direct synthesis of 3-methoxyquinolin-8-amine is documented, established routes for positional isomers suggest feasible pathways:

Skraup Quinoline Synthesis

The classical Skraup reaction, employing acrolein and acidic conditions, could theoretically yield the 3-methoxy isomer if properly substituted anilines are used. For example:

-

Start with 3-methoxy-2-nitroaniline

-

Reduce the nitro group to amine via catalytic hydrogenation (Pd/C or Raney Ni)

Challenges include controlling regioselectivity and avoiding isomerization during cyclization. The silver-catalyzed radical oxidative decarboxylation method used for 2-tert-butyl-5-alkoxy derivatives might adapt to introduce alkyl groups at the 3-position.

Post-Functionalization Strategies

Late-stage modification of 8-aminoquinoline scaffolds could provide access:

-

Direct C–H methoxylation at the 3-position using directing groups

-

Buchwald-Hartwig amination for amine installation

Applications in Organic Synthesis

The 8-amino group’s directing effects enable diverse functionalizations:

C–H Activation

5-Methoxyquinolin-8-amine directs palladium-catalyzed C(sp³)–H activation for pyrrolidinone synthesis . The 3-methoxy variant could favor ortho-selectivity in similar reactions.

Coordination Chemistry

Quinoline amines form stable complexes with transition metals. The 3-methoxy group’s position may create unsymmetrical binding sites for asymmetric catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume